REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([C:11]=1[NH:12][CH2:13][C:14]([OH:17])([CH3:16])[CH3:15])=[CH:9][CH:8]=[CH:7][CH:6]=2.[CH2:18]([O:20][CH2:21][C:22](O)=O)[CH3:19]>>[CH3:16][C:14]([CH3:15])([OH:17])[CH2:13][N:12]1[C:11]2[C:10]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=3[N:4]=[CH:3][C:2]=2[N:1]=[C:19]1[CH2:18][O:20][CH2:21][CH3:22]
|
Name
|
|
Quantity
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46.2 g
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Type
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reactant
|
Smiles
|
NC=1C=NC2=CC=CC=C2C1NCC(C)(C)O
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Name
|
|
Quantity
|
62.5 g
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Type
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reactant
|
Smiles
|
C(C)OCC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
to provide 53.6 g of crude product as a greyish solid
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Type
|
CUSTOM
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Details
|
A small amount was recrystallized from toluene
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Name
|
|
Type
|
product
|
Smiles
|
CC(CN1C(=NC=2C=NC=3C=CC=CC3C21)COCC)(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |